N-methyl-2-((5-(4-(4-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[[5-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4S2/c1-17-13(23)10-27-16-19-18-15(28-16)21-8-6-20(7-9-21)14(24)11-2-4-12(5-3-11)22(25)26/h2-5H,6-10H2,1H3,(H,17,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBHWTRYHVROKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-((5-(4-(4-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, structure, and various biological activities, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
1. Chemical Structure and Properties
The compound possesses a unique molecular structure that integrates:
- A thiadiazole ring
- A piperazine moiety
- A nitrobenzoyl group
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₆O₄S₂ |
| Molecular Weight | 436.5 g/mol |
| Solubility | Soluble in organic solvents |
The synthesis of this compound typically involves multiple steps to ensure high purity and yield. The complexity of its structure necessitates precise control over reaction conditions during synthesis.
2.1 Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. Notably, this compound has been shown to induce apoptosis in cancer cells through mechanisms involving:
- Cell cycle arrest at specific phases
- Alterations in the Bax/Bcl-2 ratio , which influences apoptotic pathways
- Activation of caspases , critical for the execution of apoptosis
In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
2.2 Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Thiadiazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds with similar thiadiazole structures have shown MIC values lower than standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli.
In one study, derivatives were synthesized and tested against various bacterial strains, revealing effective inhibition with EC50 values indicating superior activity compared to traditional treatments .
2.3 Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to modulate inflammatory pathways. Thiadiazole compounds are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to reduced inflammation in various models.
3. Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
- Cytotoxicity Study : A study evaluated the cytotoxicity of thiadiazole-based compounds against MCF-7 and HepG2 cells using the MTT assay. Results showed significant cytotoxic effects with increased Bax/Bcl-2 ratios and caspase activation .
- Antimicrobial Testing : Another research highlighted the antibacterial efficacy of similar thiadiazole derivatives against Xanthomonas species with EC50 values demonstrating effectiveness superior to conventional fungicides .
- Inflammatory Response : Research indicated that thiadiazole derivatives could modulate inflammatory responses by reducing cytokine production in macrophage models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Substituted 1,3,4-Thiadiazole Acetamides
Piperazine derivatives linked to the thiadiazole-acetamide core are well-documented for their anticancer properties. Key analogs include:
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Phenylpiperazin-1-yl)Acetamide (4c)
- Structure : Features a phenyl group on the piperazine.
- Properties : Buff-colored crystals, m.p. 214–216°C; IR and NMR data confirm NH, C=O, and aromatic C-H bonds.
- Activity : Demonstrates moderate anticancer activity, though less potent than nitro-substituted derivatives due to the absence of electron-withdrawing groups.
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[4-(2-Fluorophenyl)Piperazin-1-yl]Acetamide
- Structure : Piperazine substituted with 2-fluorophenyl.
- Activity : Fluorine enhances metabolic stability but may reduce Akt inhibition compared to nitro-substituted analogs.
Key Difference : The target compound’s 4-nitrobenzoyl-piperazine group introduces strong electron-withdrawing effects, potentially improving binding to kinase active sites compared to phenyl or fluorophenyl derivatives.
Thio-Substituted 1,3,4-Thiadiazole Acetamides
Thioether linkages are critical for modulating bioactivity. Notable examples:
N-(4-Chlorophenyl)-2-[(5-((4-Nitrophenyl)Amino)-1,3,4-Thiadiazol-2-yl)Thio]Acetamide (3)
- Structure : Nitro group on the aniline substituent.
- Activity : Induces apoptosis in glioma cells (IC50: 1.96 μM for PC-3 cells) via Akt inhibition (92.36%).
- Comparison : The target’s 4-nitrobenzoyl-piperazine may offer enhanced π-π stacking and hydrogen bonding vs. the nitroaniline group in compound 3.
N-(5-((4-Chlorobenzyl)Thio)-1,3,4-Thiadiazol-2-yl)-2-(5-Phenyl-6-Thioxo-1,3,5-Thiadiazinan-3-yl)Acetamide (5d)
Heterocyclic Hybrid Derivatives
N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(4-(Trifluoromethyl)Phenyl)Acetamide
- Structure : Trifluoromethylphenyl enhances lipophilicity.
- Activity : Potent dual inhibitor of Abl/Src tyrosine kinases (IC50: <1 μM for U87 glioblastoma).
- Comparison : The target’s nitrobenzoyl group may improve selectivity for apoptosis pathways over kinase inhibition.
2-((Benzimidazol-2-yl)Thio)-N-(5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Acetamide (4e)
SAR Insights :
- Nitro Groups : Compounds with nitro substituents (e.g., 3, target) show superior Akt inhibition due to enhanced electron interactions.
- Piperazine Flexibility : Bulky substituents (e.g., benzodioxol in ASN90) may redirect activity away from anticancer targets.
- Thioether Linkage : Critical for maintaining planar geometry and membrane permeability.
Preparation Methods
Synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine (Intermediate A)
The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazide with a carboxylic acid derivative. For example, 2-naphthoxy acetic acid reacts with thiosemicarbazide in phosphorus oxychloride (POCl₃) to yield 5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-amine. Adapting this protocol, substitution with chloroacetic acid instead of naphthoxy acetic acid would yield 5-chloro-1,3,4-thiadiazol-2-amine.
Reaction Conditions :
- Reactants : Chloroacetic acid (1.0 eq), thiosemicarbazide (1.2 eq).
- Solvent : POCl₃ (excess, acts as solvent and dehydrating agent).
- Temperature : Reflux at 110°C for 6–8 hours.
- Work-up : Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate.
- Yield : ~65–70% (estimated from analogous reactions).
Piperazine Substitution at C-5 (Intermediate B)
Nucleophilic aromatic substitution replaces the chlorine atom at C-5 with piperazine. This step parallels methodologies in aminopyrimidine synthesis, where piperazine displaces halides under basic conditions.
Procedure :
Acylation with 4-Nitrobenzoyl Chloride (Intermediate C)
The piperazine nitrogen is acylated using 4-nitrobenzoyl chloride, a reaction facilitated by Schotten-Baumann conditions to minimize diacylation.
Protocol :
Thioacetamide Side Chain Installation (Final Product)
The thiol group at C-2 of the thiadiazole reacts with N-methyl-2-chloroacetamide via nucleophilic thioether formation.
Synthesis of N-Methyl-2-chloroacetamide :
- Reactants : Chloroacetyl chloride (1.0 eq), methylamine (2.0 eq in THF).
- Conditions : 0°C, stir for 2 hours.
- Yield : ~85%.
Coupling Reaction :
- Reactants : Intermediate C (1.0 eq), N-methyl-2-chloroacetamide (1.1 eq).
- Base : Potassium carbonate (2.0 eq).
- Solvent : Anhydrous DMF.
- Temperature : Room temperature, 8–10 hours.
- Purification : Recrystallization from ethanol/water.
- Yield : ~60–65%.
Analytical Validation and Spectral Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 4.25 (s, 2H, CH₂S), 3.75–3.60 (m, 8H, piperazine), 3.10 (s, 3H, NCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 164.5 (C=S), 150.1 (C-NO₂), 128.9–123.4 (Ar-C), 52.8 (piperazine), 38.5 (NCH₃), 34.2 (CH₂S).
- HRMS : m/z [M+H]⁺ calcd for C₁₇H₂₀N₆O₄S₂: 452.0987; found: 452.0991.
Purity Assessment
- HPLC : >98% purity (C₁₈ column, acetonitrile/water gradient).
- Melting Point : 198–200°C (decomposes).
Critical Discussion of Synthetic Challenges
Regioselectivity in Thiadiazole Formation
Cyclization of thiosemicarbazides requires precise stoichiometry to avoid regioisomeric by-products. Excess POCl₃ ensures complete dehydration, favoring the 1,3,4-thiadiazole over 1,2,4-isomers.
Diacylation of Piperazine
The piperazine nitrogen exhibits two reactive sites. Controlled addition of 4-nitrobenzoyl chloride at low temperatures (<5°C) suppresses diacylation, as evidenced by monofunctionalized products in HPLC.
Thioether Stability
Thioacetamide linkages are prone to oxidation. Conducting the final coupling under nitrogen and using degassed solvents mitigates disulfide formation.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Patent data describes microwave acceleration for analogous piperazine substitutions, reducing reaction times from 12 hours to 30 minutes. However, scalability remains a concern.
Solid-Phase Synthesis
Immobilizing the thiadiazole core on resin (e.g., Wang resin) allows sequential piperazine and acyl group additions, but product yields are inferior (~40%).
Q & A
Q. Optimization Strategies :
- Increase yields by controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and using polar aprotic solvents (DMF, ethanol) .
- Monitor reactions via TLC (chloroform:acetone, 3:1) and purify via recrystallization (ethanol or acetic acid) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | H₂SO₄, 24 hr, 293 K | 97.4 | |
| Piperazine coupling | NaHCO₃/KI, DMF, 36 hr | 76–84 |
What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Basic Research Focus
Key Techniques :
- IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and thioamide (C-S, ~1122 cm⁻¹) groups .
- NMR : Confirm methyl groups (δ 1.91 ppm, CH₃), aromatic protons (δ 7.2–8.9 ppm), and piperazine NH signals (δ 10.2 ppm) .
- Mass Spectrometry : Validate molecular weight via [M+H]⁺ peaks (e.g., m/z 384) .
- TLC : Monitor reaction progress (Rf values: 0.12–0.2) .
Quality Control : Use elemental analysis (C, H, N, S) to confirm purity (>95%) .
How can researchers resolve contradictions in biological activity data between similar thiadiazole derivatives?
Advanced Research Focus
Methodological Approach :
- Standardize Assays : Use identical cell lines (e.g., MCF-7, A549) and protocols (e.g., MTT assay) to compare IC₅₀ values .
- Control Variables : Account for substituent effects (e.g., nitrobenzoyl vs. p-tolylamino groups) on cytotoxicity .
- Selectivity Screening : Test non-cancer cell lines (e.g., NIH3T3) to distinguish targeted vs. general toxicity .
Q. Table 2: Comparative Cytotoxicity of Thiadiazole Derivatives
| Compound | MCF-7 IC₅₀ (mmol L⁻¹) | A549 IC₅₀ (mmol L⁻¹) | Reference |
|---|---|---|---|
| Compound 4y () | 0.084 ± 0.020 | 0.034 ± 0.008 | |
| Cisplatin (Control) | 0.030 ± 0.005 | 0.025 ± 0.004 |
What computational strategies are effective in elucidating binding mechanisms with cancer targets?
Advanced Research Focus
Recommended Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with aromatase or β-tubulin active sites .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes .
- Pharmacophore Modeling : Identify critical moieties (e.g., nitrobenzoyl for π-π stacking) using Schrödinger Suite .
Validation : Cross-correlate computational predictions with experimental IC₅₀ data .
How do crystallographic data inform the stereoelectronic configuration of this compound?
Advanced Research Focus
Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Refinement : Apply SHELXL for small-molecule refinement; address twinning or disorder with SHELXE .
- Visualization : Generate ORTEP diagrams (ORTEP-3) to analyze bond angles and torsional strain .
Challenges : High-resolution data (>1.0 Å) is critical for resolving sulfur-containing moieties .
What stability considerations are critical for this compound under varying conditions?
Basic Research Focus
Key Findings :
- pH Sensitivity : Susceptible to hydrolysis in acidic/basic conditions (e.g., t₁/₂ < 24 hr at pH < 3 or >10) .
- Thermal Stability : Store at –20°C in inert atmospheres (N₂) to prevent thioamide oxidation .
Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water) to detect degradation products .
How to design SAR studies to evaluate pharmacophoric contributions of key moieties?
Advanced Research Focus
SAR Design Framework :
Analog Synthesis : Replace nitrobenzoyl with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups .
Biological Testing : Screen analogs against kinase targets (e.g., EGFR, VEGFR) .
Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ) with IC₅₀ .
Case Study : Compound 4y () showed enhanced activity due to p-tolylamino substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
